- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,

Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)

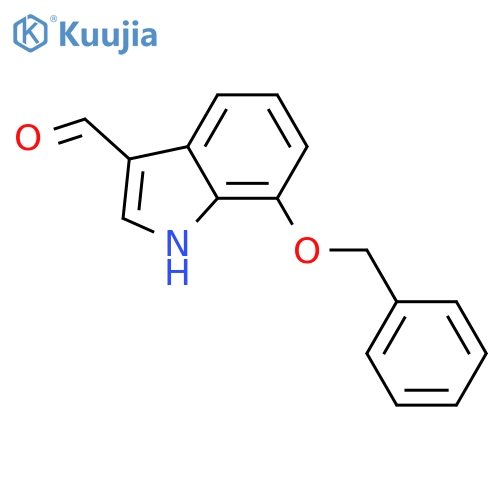

92855-65-7 structure

Nombre del producto:7-(benzyloxy)-1H-indole-3-carbaldehyde

Número CAS:92855-65-7

MF:C16H13NO2

Megavatios:251.279924154282

MDL:MFCD00055979

CID:61586

PubChem ID:260799

7-(benzyloxy)-1H-indole-3-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 7-Benzyloxyindole-3-carbaldehyde

- 7-Benzyloxyindole-3-carboxaldehyde

- 7-phenylmethoxy-1H-indole-3-carbaldehyde

- 7-Benzyloxy-3-formylindole

- 7-Benzyloxy-1H-indole-3-carbaldehyde

- 7-(benzyloxy)-1h-indole-3-carbaldehyde

- NSC92527

- PubChem14131

- RNARWQXZOKWYHY-UHFFFAOYSA-N

- OR1680

- SBB066715

- AS06632

- 7-(phenylmethoxy)indole-3-carbaldehyde

- TRA008658

- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)

- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)

- NSC 92527

- SCHEMBL4932467

- DTXSID60293830

- CS-W008442

- DS-0069

- SY104007

- AKOS005207172

- 92855-65-7

- B-1900

- NSC-92527

- 7-(Benzyloxy)indole-3-carbaldehyde

- DB-012408

- MFCD00055979

- 7-benzyloxy-1H-indole-3-carboxaldehyde

- EN300-316078

- AC-9166

- 7-(benzyloxy)-1H-indole-3-carbaldehyde

-

- MDL: MFCD00055979

- Renchi: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2

- Clave inchi: RNARWQXZOKWYHY-UHFFFAOYSA-N

- Sonrisas: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1

Atributos calculados

- Calidad precisa: 251.09500

- Masa isotópica única: 251.095

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 4

- Complejidad: 301

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 3

- Superficie del Polo topológico: 42.1

- Carga superficial: 0

- Xlogp3: 3

Propiedades experimentales

- Color / forma: Pale-yellow to Yellow-brown Solid

- Denso: 1.267

- Punto de fusión: 152-159 °C

- Punto de ebullición: 474.2°C at 760 mmHg

- Punto de inflamación: 240.6±24.6 °C

- índice de refracción: 1.697

- PSA: 42.09000

- Logp: 3.55940

- Sensibilidad: Air Sensitive

- Disolución: Insoluble in water

7-(benzyloxy)-1H-indole-3-carbaldehyde Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261;P280;P305+P351+P338;P304+P340;P405;P501

- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Inert atmosphere,2-8°C

7-(benzyloxy)-1H-indole-3-carbaldehyde Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-(benzyloxy)-1H-indole-3-carbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032579-1g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 98% | 1g |

¥125 | 2024-05-20 | |

| abcr | AB169080-5 g |

7-Benzyloxy-3-formylindole, 97%; . |

92855-65-7 | 97% | 5g |

€271.50 | 2023-05-08 | |

| Enamine | EN300-316078-5.0g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 5g |

$2900.0 | 2023-06-04 | ||

| eNovation Chemicals LLC | D504361-10g |

7-Benzyloxyindole-3-carbaldehyde |

92855-65-7 | 97% | 10g |

$615 | 2023-09-03 | |

| eNovation Chemicals LLC | D504361-25g |

7-Benzyloxyindole-3-carbaldehyde |

92855-65-7 | 97% | 25g |

$1280 | 2023-09-03 | |

| Enamine | EN300-316078-1.0g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 1g |

$999.0 | 2023-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207159A-1g |

7-Benzyloxy-3-formylindole, |

92855-65-7 | 1g |

¥3174.00 | 2023-09-05 | ||

| Fluorochem | 040946-1g |

7-Benzyloxy-3-formylindole |

92855-65-7 | 97% | 1g |

£32.00 | 2022-03-01 | |

| Matrix Scientific | 071718-1g |

7-Benzyloxyindole-3-carbaldehyde, 95+% |

92855-65-7 | 95+% | 1g |

$231.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803871-250mg |

7-Benzyloxyindole-3-carboxaldehyde |

92855-65-7 | 98% | 250mg |

91.00 | 2021-05-17 |

7-(benzyloxy)-1H-indole-3-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt

Referencia

- Process for preparation of 3-cyanoindole derivatives, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt

Referencia

- Structure-activity relationship study of novel necroptosis inhibitors, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

Referencia

- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux

Referencia

- Total Synthesis of (+)-Haplophytine, Angewandte Chemie, 2009, 48(41), 7600-7603

Métodos de producción 6

Condiciones de reacción

Referencia

- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,

Métodos de producción 7

Condiciones de reacción

Referencia

- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

Referencia

- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C

Referencia

- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide

Referencia

- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

1.2 Solvents: Water

1.2 Solvents: Water

Referencia

- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolution, Tetrahedron: Asymmetry, 2001, 12(23), 3235-3240

7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials

7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

7-(benzyloxy)-1H-indole-3-carbaldehyde Literatura relevante

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde) Productos relacionados

- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)

- 92855-64-6(6-(Benzyloxy)-1H-indole-3-carbaldehyde)

- 2680858-47-1(4-(Difluoromethyl)-2-(2,2,2-trifluoroacetamido)-1,3-oxazole-5-carboxylic acid)

- 2763915-44-0(4-Acetamido-5-fluoro-3-methoxypyridine-2-carboxylic acid)

- 477865-55-7(N-(7-[1-(3-FLUOROPHENOXY)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)-N'-METHOXYIMINOFORMAMIDE)

- 1005610-93-4(1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine)

- 1538566-78-7(6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol)

- 1696476-42-2(Cyclopropane, 1-(bromomethyl)-1-(1-methylbutyl)-)

- 1354009-43-0(Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester)

- 421576-66-1(4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde

Pureza:99%

Cantidad:5g

Precio ($):161.0